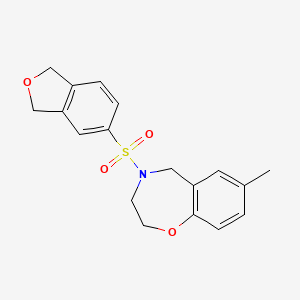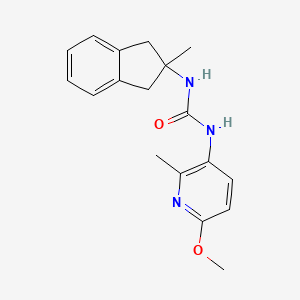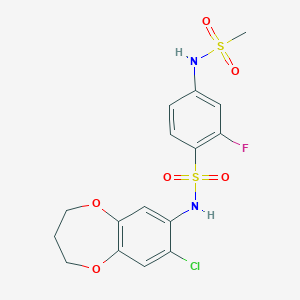![molecular formula C21H21N3O2 B7057293 4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7057293.png)
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[5-(Furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile is a novel compound known for its significant potential in various scientific fields. Its unique structure, combining furan, pyridine, piperidine, and benzonitrile moieties, provides a foundation for diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: Starting from furan and 3,6-dihydro-2H-pyridine, a multi-step synthesis involving selective functional group transformations leads to the desired product.
Reaction Conditions: The synthesis typically involves controlled conditions like temperature management, specific solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon).
Industrial Production Methods:
Large-scale production employs optimized reaction conditions to ensure yield and purity. Techniques like continuous flow chemistry are often utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions to form ketones and alcohol derivatives.
Reduction: Common reduction reactions include the hydrogenation of double bonds.
Substitution: The aromatic benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Conditions typically include inert atmospheres and specific temperature ranges.
Major Products:
Oxidation forms ketones and alcohols.
Reduction yields fully saturated compounds.
Substitution can introduce various functional groups on the benzene ring.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Studies show potential as a biological probe due to its specific binding properties.
Medicine: Investigated for its potential therapeutic effects in treating specific diseases.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
Molecular Targets: Primarily interacts with specific enzymes and receptors within biological systems.
Pathways Involved: Modulates biochemical pathways by binding to target molecules, influencing cellular processes and reactions.
Comparison with Similar Compounds
4-[3-[5-(Thiophen-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile
4-[3-[5-(Pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile
Uniqueness:
The presence of the furan ring distinguishes this compound, offering unique reactivity and binding characteristics compared to its thiophene and pyridine analogs.
Hope this sheds some light on 4-[3-[5-(Furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile. Anything you'd like to explore deeper?
Properties
IUPAC Name |
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-14-16-7-9-18(10-8-16)24-12-2-5-19(21(24)25)23-11-1-4-17(15-23)20-6-3-13-26-20/h3-4,6-10,13,19H,1-2,5,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPZWMQWXLQOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)N3CCC=C(C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclopropylmethyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7057225.png)

![4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7057251.png)
![4-[(5-Chlorothiophen-2-yl)methyl]-3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide](/img/structure/B7057254.png)
![4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one](/img/structure/B7057255.png)
![8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran](/img/structure/B7057260.png)
![4-[(1-Methylimidazol-2-yl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B7057261.png)
![4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine](/img/structure/B7057263.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine](/img/structure/B7057265.png)
![7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7057279.png)

![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7057299.png)
![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine](/img/structure/B7057302.png)
